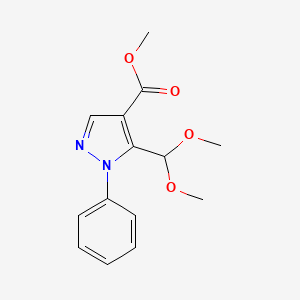

5-Dimethoxymethyl-1-phenyl-1H-pyrazole-4-carboxylic acid methyl ester

Description

5-Dimethoxymethyl-1-phenyl-1H-pyrazole-4-carboxylic acid methyl ester is a pyrazole derivative featuring a dimethoxymethyl substituent at position 5, a phenyl group at position 1, and a methyl ester at position 4.

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-(dimethoxymethyl)-1-phenylpyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4/c1-18-13(17)11-9-15-16(10-7-5-4-6-8-10)12(11)14(19-2)20-3/h4-9,14H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPYDNOMIKFRCIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=C(C=NN1C2=CC=CC=C2)C(=O)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201325314 | |

| Record name | methyl 5-(dimethoxymethyl)-1-phenylpyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201325314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

23.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26730521 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

957947-49-8 | |

| Record name | methyl 5-(dimethoxymethyl)-1-phenylpyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201325314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Dimethoxymethyl-1-phenyl-1H-pyrazole-4-carboxylic acid methyl ester typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazine derivatives with β-diketones, followed by esterification. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization and esterification processes .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of cost-effective and environmentally friendly catalysts, such as Amberlyst-70, can also be employed to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-Dimethoxymethyl-1-phenyl-1H-pyrazole-4-carboxylic acid methyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the pyrazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

5-Dimethoxymethyl-1-phenyl-1H-pyrazole-4-carboxylic acid methyl ester has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibition and receptor binding.

Industry: The compound is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Dimethoxymethyl-1-phenyl-1H-pyrazole-4-carboxylic acid methyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole-4-carboxylic acid esters exhibit diverse biological activities depending on substituent patterns, ester positions, and functional groups. Below is a detailed comparison of the target compound with structurally related analogs:

Table 1: Structural and Functional Comparison of Pyrazole-Carboxylic Acid Esters

Key Observations :

Substituent Effects: The dimethoxymethyl group in the target compound likely improves aqueous solubility compared to hydrophobic groups like biphenyl-4-yl (logP reduction) .

Ester Position and Type :

- Methyl esters at position 4 (target compound) vs. position 3 () alter molecular geometry, impacting binding to enzymatic pockets.

- Ethyl esters () may confer longer plasma half-life due to slower hydrolysis compared to methyl esters.

Bulky substituents (e.g., biphenyl-4-yl) may limit bioavailability despite enhanced target affinity .

Synthetic Routes :

- The target compound’s synthesis may parallel methods for 5-methyl analogs, such as cyclocondensation of acetoacetate derivatives with phenylhydrazine . Hydrolysis and esterification steps are critical for functionalization .

Biological Activity

5-Dimethoxymethyl-1-phenyl-1H-pyrazole-4-carboxylic acid methyl ester is a synthetic compound belonging to the pyrazole class, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antioxidant, antimicrobial, and anti-inflammatory properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of approximately 276.29 g/mol. The compound features a pyrazole ring with two methoxy groups that enhance its reactivity and biological activity through electron-donating effects, influencing electrophilic aromatic substitution reactions on the phenyl ring.

Antioxidant Activity

Research indicates that pyrazole derivatives exhibit significant antioxidant properties. For instance, compounds structurally similar to this compound have been evaluated for their ability to scavenge free radicals. A study demonstrated that such compounds effectively reduced oxidative stress in vitro, showcasing their potential as therapeutic agents against oxidative stress-related diseases .

Table 1: Antioxidant Activity of Related Pyrazole Derivatives

| Compound Name | IC (µg/mL) | Mechanism of Action |

|---|---|---|

| Compound A | 60.56 | DPPH scavenging |

| Compound B | 57.24 | Reducing power assay |

| Compound C | 69.15 | DNA protection |

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. In vitro studies using the paper disc diffusion method showed that this compound exhibited antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The inhibition zones measured indicated significant potential for development as an antimicrobial agent .

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Inhibition Zone (mm) | Standard Used |

|---|---|---|

| Staphylococcus aureus | 15 | Streptomycin |

| Escherichia coli | 12 | Streptomycin |

Anti-inflammatory Activity

The anti-inflammatory effects of pyrazole derivatives have garnered attention in recent studies. For example, research demonstrated that compounds similar to this compound displayed potent inhibition of COX enzymes, which are critical in the inflammatory pathway. In vivo studies using carrageenan-induced paw edema models revealed that these compounds significantly reduced inflammation compared to standard anti-inflammatory drugs like diclofenac .

Table 3: Anti-inflammatory Activity Comparison

| Compound Name | COX-2 Inhibition (%) | IC (µM) |

|---|---|---|

| Compound D | 71 | 0.01 |

| Compound E | 62 | 5.40 |

| Diclofenac | 22 | 54.65 |

Case Studies

Several case studies have highlighted the therapeutic potential of pyrazole derivatives, including:

- Study on COX Inhibition : A study evaluated a series of substituted pyrazoles for their COX inhibitory activity, revealing that certain derivatives exhibited superior anti-inflammatory profiles with minimal gastrointestinal toxicity .

- Antioxidant Efficacy : Another investigation focused on the antioxidant capabilities of pyrazole derivatives, demonstrating their effectiveness in scavenging DPPH radicals and protecting cellular components from oxidative damage .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can lead to the inhibition or modulation of enzymatic activity, particularly in inflammatory pathways and oxidative stress responses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.